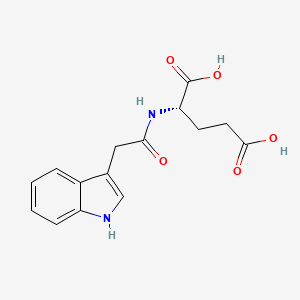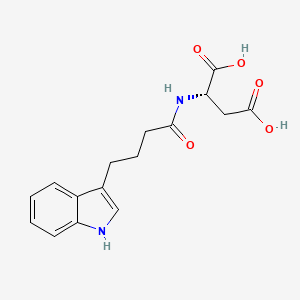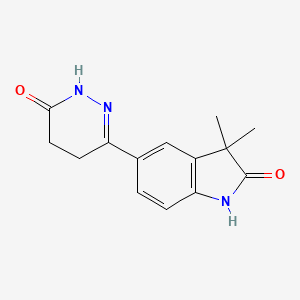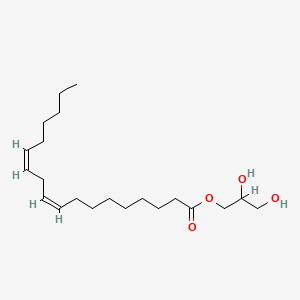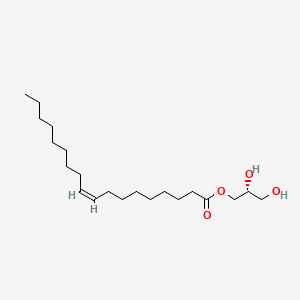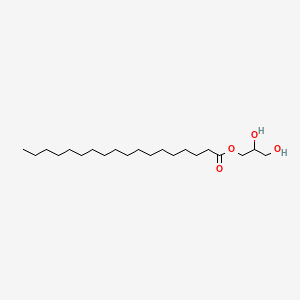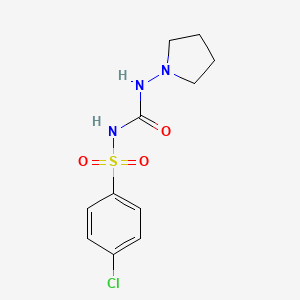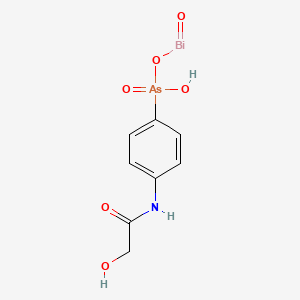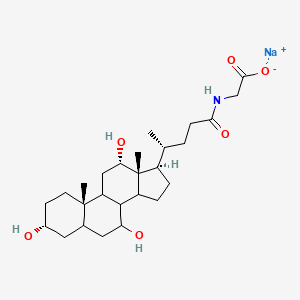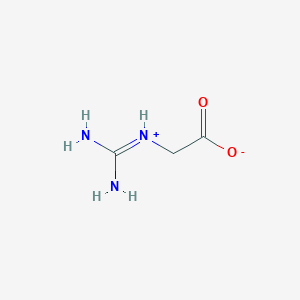
甘氨酰脯氨酰谷氨酸
描述
甘丙肽,也称为甘氨酰-L-脯氨酰-L-谷氨酸,是一种由三个氨基酸组成的短肽:甘氨酸、脯氨酸和谷氨酸。该化合物天然存在,源自胰岛素样生长因子 1 (IGF-1)。甘丙肽因其潜在的神经保护特性而备受关注,特别是在阿尔茨海默病、帕金森病和亨廷顿病等神经退行性疾病的背景下 .
科学研究应用
甘丙肽在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 甘丙肽及其类似物用于合成神经保护药物。
生物学: 研究表明,甘丙肽可以调节氧化应激、乙酰胆碱消耗和凋亡细胞死亡,使其成为神经退行性疾病的潜在治疗剂.
作用机制
甘丙肽通过抑制 caspase III 依赖性凋亡发挥作用,该过程参与程序性细胞死亡。这种抑制是通过其与胰岛素样生长因子 1 (IGF-1) 途径的相互作用实现的。甘丙肽作用于神经胶质细胞,神经胶质细胞对于维持神经元的健康和功能至关重要 。 该化合物的 neuroprotective 特性归因于其调节氧化应激和防止神经元死亡的能力 .
生化分析
Biochemical Properties
Glycyl-prolyl-glutamic acid plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the N-methyl-D-aspartate (NMDA) receptor, where glycyl-prolyl-glutamic acid prevents the binding of glutamate . This interaction is crucial for regulating brain function and protecting neurons from excitotoxicity. Additionally, glycyl-prolyl-glutamic acid positively regulates the potassium-mediated release of acetylcholine from rat cortical slices, further highlighting its role in neurotransmission .
Cellular Effects
Glycyl-prolyl-glutamic acid exerts several effects on different types of cells and cellular processes. In neuronal cells, it provides neuroprotection against excitotoxic insults, which are harmful conditions caused by excessive stimulation by neurotransmitters such as glutamate . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, glycyl-prolyl-glutamic acid modulates calcium signaling and glycogen synthase kinase 3β (GSK-3β) activity, which are essential for maintaining neuronal health and function .
Molecular Mechanism
The molecular mechanism of glycyl-prolyl-glutamic acid involves several key interactions at the molecular level. It binds to specific receptors and enzymes, inhibiting or activating them as needed. For example, glycyl-prolyl-glutamic acid prevents the binding of glutamate to the NMDA receptor, thereby reducing excitotoxicity . It also mimics the effects of insulin-like growth factor I on the somatostatin system through a mechanism independent of β-amyloid clearance, involving modulation of calcium and GSK-3β signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycyl-prolyl-glutamic acid change over time. The compound is relatively stable when stored at -20°C, but its stability and degradation can vary depending on the experimental conditions . Long-term studies have shown that glycyl-prolyl-glutamic acid maintains its neuroprotective effects over extended periods, providing sustained benefits to neuronal cells
Dosage Effects in Animal Models
The effects of glycyl-prolyl-glutamic acid vary with different dosages in animal models. At lower doses, it provides neuroprotection without causing adverse effects. At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
Glycyl-prolyl-glutamic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, particularly in the nervous system. The compound’s interactions with enzymes such as GSK-3β play a crucial role in its neuroprotective effects . Understanding these metabolic pathways is essential for developing targeted therapies for neurodegenerative diseases.
Transport and Distribution
Within cells and tissues, glycyl-prolyl-glutamic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the target sites where it exerts its effects . The compound’s distribution within the brain is particularly important for its neuroprotective properties.
Subcellular Localization
Glycyl-prolyl-glutamic acid is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, ensuring that it interacts with the appropriate biomolecules . This subcellular localization is crucial for its role in protecting neurons and regulating brain function.
准备方法
合成路线和反应条件
甘丙肽可以使用溶液相合成法合成。该过程涉及从 L-脯氨酸组装甘丙肽的过苄基化形式。这是通过串联顺序肽偶联策略实现的,形成两个化学选择性肽键,无需纯化中间体 。 最终产物是通过使用钯碳 (Pd/C) 作为催化剂的氢解去除 N- 和 C- 保护基团而获得的 .
工业生产方法
甘丙肽的工业生产遵循类似的合成路线,但针对更高的产率和纯度进行了优化。该工艺确保立体化学完整性并避免色谱技术,使其更环保。使用 EcoScale 得分和 E 因子等绿色指标来评估生产过程的环境影响 .
化学反应分析
反应类型
甘丙肽会发生各种化学反应,包括:
氧化: 甘丙肽在特定条件下可以被氧化,但对该反应的详细研究有限。
还原: 甘丙肽的还原通常涉及通过氢解去除保护基团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 在 Pd/C 存在下使用氢气通常用于氢解。
形成的主要产物
相似化合物的比较
类似化合物
NNZ-2591: 一种正在研究的环状甘氨酸-脯氨酸合成类似物,源自 IGF-1,具有增强的稳定性和口服生物利用度.
Trofinetide: 另一种甘丙肽的合成类似物,目前正在开发用于治疗外伤性脑损伤、雷特综合征和脆性 X 综合征.
甘丙肽的独特性
甘丙肽的独特性在于其甘氨酸、脯氨酸和谷氨酸的特定组成,使其能够有效地与 IGF-1 途径相互作用。它抑制 caspase III 依赖性凋亡和调节氧化应激的能力使其成为神经保护疗法的有希望的候选者 .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBXTYGTKWGAT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186038 | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32302-76-4 | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032302764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glypromate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05633 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycyl-prolyl-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYPROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYK4RVV5LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


